

Hematopoietic prostaglandin D synthase and GSK894490A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK894490A

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An In-depth Technical Guide to Hematopoietic Prostaglandin D Synthase (H-PGDS) and the Pharmacological Profile of **GSK894490A**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hematopoietic prostaglandin D synthase (H-PGDS), a pivotal enzyme in the inflammatory cascade. It details the enzyme's structure, function, and role in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory diseases. The guide summarizes quantitative data for various H-PGDS inhibitors, outlines detailed experimental protocols for their evaluation, and presents signaling pathways and experimental workflows using Graphviz visualizations. Furthermore, this document addresses the pharmacological identity of **GSK894490A**, clarifying its role as a ghrelin receptor agonist rather than an H-PGDS inhibitor, based on available scientific literature.

Introduction to Hematopoietic Prostaglandin D Synthase (H-PGDS)

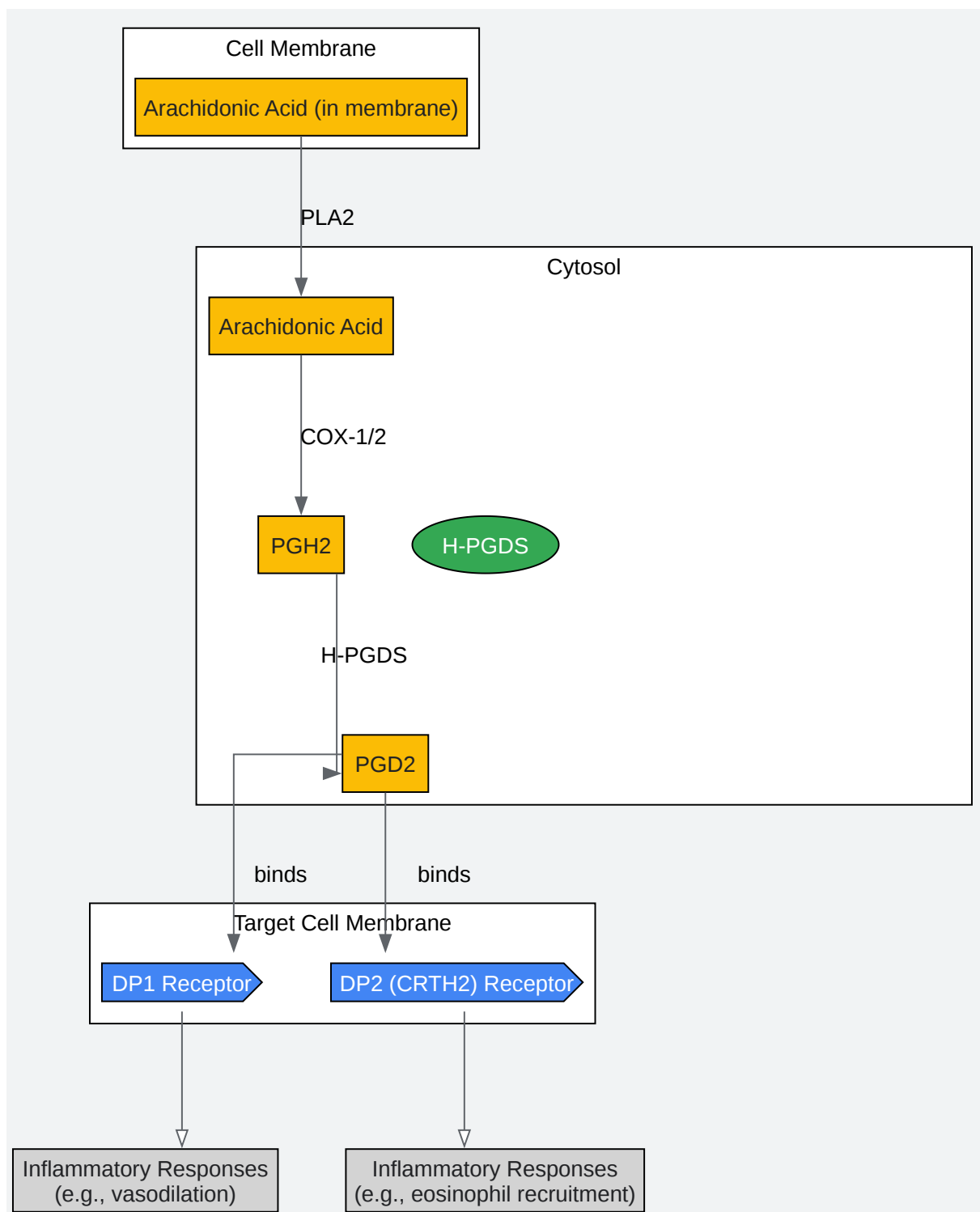
Hematopoietic prostaglandin D synthase (H-PGDS) is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).^{[1][2]} PGD2 is a lipid mediator involved in a variety of physiological and pathological processes, including the

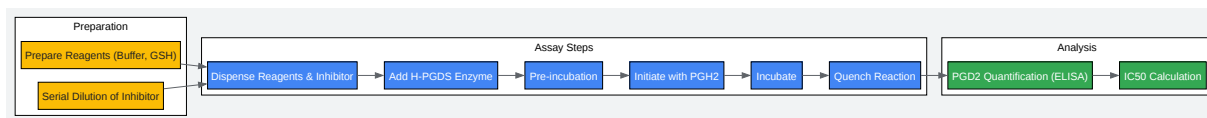
regulation of sleep, vasodilation, bronchoconstriction, and the inhibition of platelet aggregation. [2][3] H-PGDS is primarily expressed in immune cells such as mast cells, antigen-presenting cells, and Th2 cells, making it a key player in the inflammatory responses associated with allergic diseases like asthma and allergic rhinitis. [2][4] As a member of the sigma class of the glutathione S-transferase (GST) superfamily, H-PGDS requires glutathione (GSH) as a cofactor for its catalytic activity. [2]

The inhibition of H-PGDS is a promising therapeutic strategy for a range of inflammatory conditions. By blocking the production of PGD₂, H-PGDS inhibitors can potentially mitigate the downstream effects of this pro-inflammatory mediator. [5][6]

H-PGDS Signaling Pathway

The synthesis of PGD₂ is a critical step in the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and converted to PGH₂ by cyclooxygenase (COX) enzymes. H-PGDS then specifically isomerizes PGH₂ to PGD₂. PGD₂ exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). The activation of these receptors on various immune and structural cells triggers downstream signaling cascades that contribute to the pathophysiology of allergic inflammation.





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- To cite this document: BenchChem. [Hematopoietic prostaglandin D synthase and GSK894490A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607872#hematopoietic-prostaglandin-d-synthase-and-gsk894490a]

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